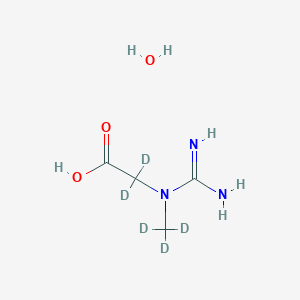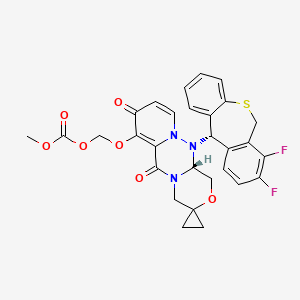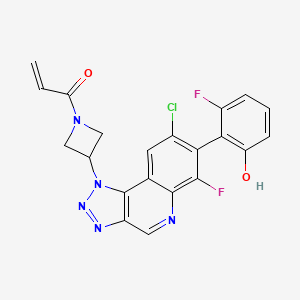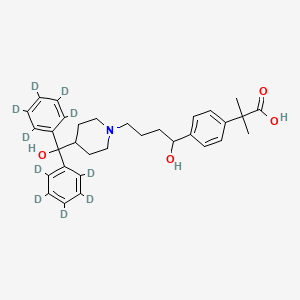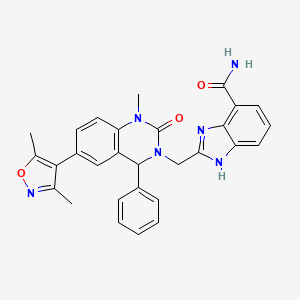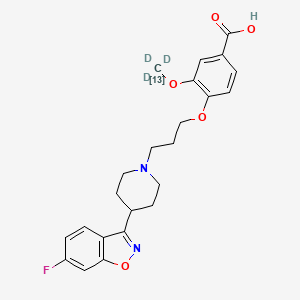
Iloperidone metabolite P95-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iloperidone metabolite P95-13C,d3 is a stable isotope-labeled compound derived from Iloperidone, an atypical antipsychotic agent used primarily for the treatment of schizophrenia. This compound is labeled with carbon-13 and deuterium, making it useful for various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iloperidone metabolite P95-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the molecular structure of Iloperidone metabolite P95. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including the use of isotope-labeled reagents .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale organic synthesis, purification, and quality control measures to meet the standards required for scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
Iloperidone metabolite P95-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Applications De Recherche Scientifique
Iloperidone metabolite P95-13C,d3 is widely used in scientific research for various applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Investigating the metabolic pathways and identifying metabolites.
Biological Studies: Understanding the biological effects and interactions of the compound.
Industrial Applications: Used in the development and testing of new pharmaceuticals
Mécanisme D'action
Iloperidone metabolite P95-13C,d3 exerts its effects by interacting with various molecular targets, including dopamine and serotonin receptors. The compound exhibits high affinity for dopamine D2 and serotonin 5-HT2A receptors, which are believed to play a key role in its antipsychotic effects. The molecular pathways involved include the modulation of neurotransmitter release and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iloperidone: The parent compound from which Iloperidone metabolite P95-13C,d3 is derived.
Iloperidone metabolite P88: Another major metabolite of Iloperidone with similar pharmacological properties.
Other Atypical Antipsychotics: Compounds like Risperidone and Olanzapine, which also target dopamine and serotonin receptors
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly valuable for pharmacokinetic and metabolic studies. The incorporation of carbon-13 and deuterium allows for precise tracking and quantification in biological systems, providing insights into the drug’s behavior and interactions .
Propriétés
Formule moléculaire |
C23H25FN2O5 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuterio(113C)methoxy)benzoic acid |
InChI |
InChI=1S/C23H25FN2O5/c1-29-21-13-16(23(27)28)3-6-19(21)30-12-2-9-26-10-7-15(8-11-26)22-18-5-4-17(24)14-20(18)31-25-22/h3-6,13-15H,2,7-12H2,1H3,(H,27,28)/i1+1D3 |
Clé InChI |
AXUKEZOJOPXXTB-KQORAOOSSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])OC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


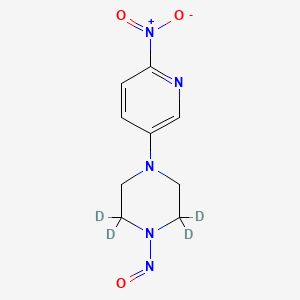
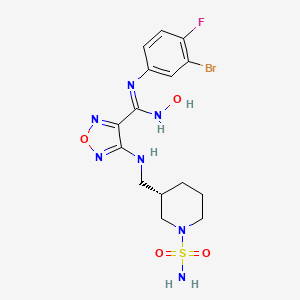
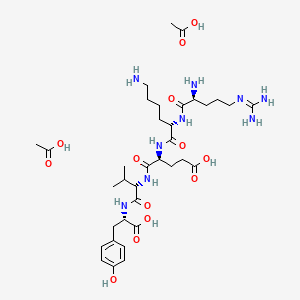
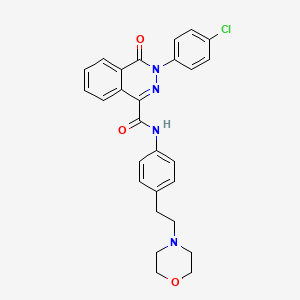
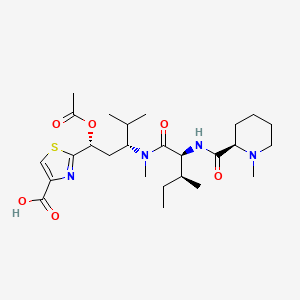

![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B15143453.png)
